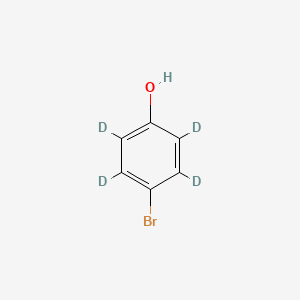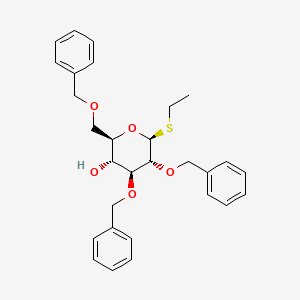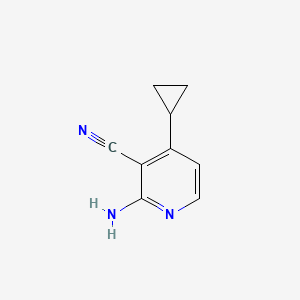
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is an organosilicon compound with the molecular formula C12H30Si2. This compound is characterized by the presence of two trimethylsilyl groups attached to a butan-2-imine backbone. It is commonly used in organic synthesis and materials science due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine typically involves the reaction of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butane with an appropriate amine source under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the butane derivative, followed by the addition of an amine to form the imine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of halogenated or organometallic derivatives.
科学研究应用
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine has several applications in scientific research:
Materials Science: Employed in the synthesis of organosilicon polymers and materials with unique properties such as hydrophobicity and thermal stability.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool in biochemical assays.
Medicine: Explored for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 3,3-Dimethyl-1,1-bis(trimethylsilyl)-1-butene
- 1,1,3,3-Tetramethyldisiloxane
- Bis(trimethylsilyl) diethyl silicate
Uniqueness
3,3-Dimethyl-1,1-bis(trimethylsilyl)butan-2-imine is unique due to its imine functionality combined with the presence of two trimethylsilyl groups. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic and industrial applications. The compound’s ability to undergo diverse chemical reactions and its utility in protecting functional groups during synthesis further highlight its uniqueness compared to similar compounds.
属性
IUPAC Name |
3,3-dimethyl-1,1-bis(trimethylsilyl)butan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H29NSi2/c1-12(2,3)10(13)11(14(4,5)6)15(7,8)9/h11,13H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKVWSSVOLVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,9-Diazatetracyclo[5.2.1.0~2,4~.0~2,6~]decane](/img/structure/B582616.png)

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)
![1,2,8-Triazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B582621.png)


![2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-5,6-diol](/img/structure/B582626.png)

